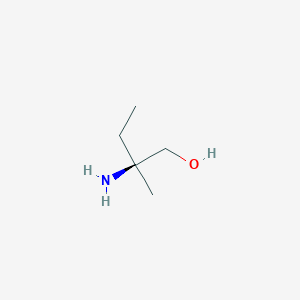
(2S)-2-Amino-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-methylbutan-1-ol: is an organic compound belonging to the class of amino alcohols. It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amino Alcohol Synthesis: One common method for synthesizing (2S)-2-Amino-2-methylbutan-1-ol involves the reaction of a suitable ketone with ammonia or an amine in the presence of a reducing agent. For example, the reduction of 2-acetyl-2-methylbutan-1-ol with ammonia can yield the desired amino alcohol.
Hydroamination: Another method involves the hydroamination of alkenes, where an alkene reacts with an amine in the presence of a catalyst to form the amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-Amino-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups. For example, reacting with acyl chlorides can form amides or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-2-methylbutan-1-ol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzymes that catalyze reactions of amino alcohols, providing insights into enzyme mechanisms and functions.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and metabolic disorders.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which (2S)-2-Amino-2-methylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as a substrate for enzymes involved in amino alcohol metabolism, leading to the formation of biologically active compounds.
Comparaison Avec Des Composés Similaires
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound is structurally similar but contains an additional hydroxyl group.
(2S)-2-Amino-3-methylbutan-1-ol: This compound differs by the position of the methyl group on the carbon chain.
Uniqueness:
Chirality: The specific stereochemistry of (2S)-2-Amino-2-methylbutan-1-ol gives it unique properties in terms of biological activity and reactivity.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
22464-36-4 |
|---|---|
Formule moléculaire |
C5H13NO |
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2S)-2-amino-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3/t5-/m0/s1 |
Clé InChI |
QHKGDMNPQAZMKD-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@@](C)(CO)N |
SMILES canonique |
CCC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)

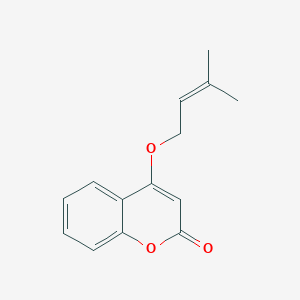
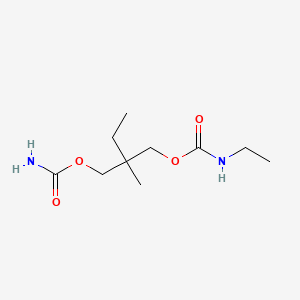
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
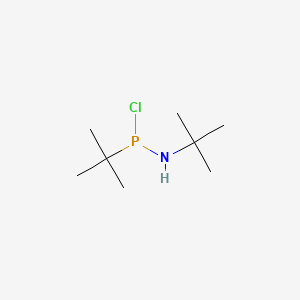
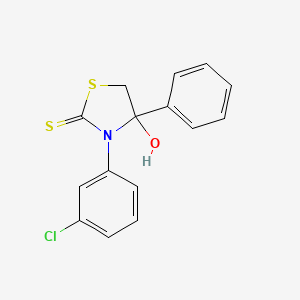
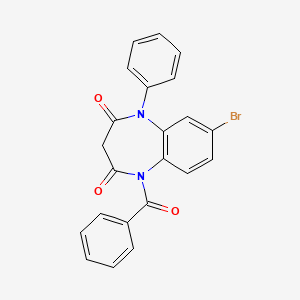
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
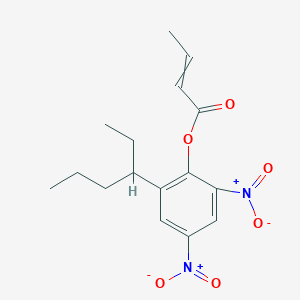
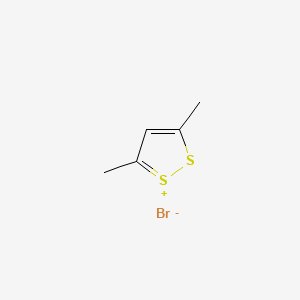
stannane](/img/structure/B14698211.png)
